WT-1 A1
Description
Ederimotide as a Wilms Tumor Protein 1 (WT1)-Derived Synthetic Peptide
Ederimotide, also known by the synonym WT1-A1, is a synthetic peptide. probechem.com Its structure is defined by a specific sequence of amino acids, including L-Leucine, L-Tyrosyl, L-Methionyl, L-Phenylalanyl, L-Prolyl, L-Asparaginyl, L-Alanyl, L-Prolyl, and L-Tyrosyl. ncats.io
Ederimotide is specifically derived from the nonamer sequences of the Wilms tumor protein 1 (WT1). probechem.com This design aims to leverage WT1's immunogenic properties to stimulate a targeted immune response. Preclinical studies indicate that Ederimotide can increase human T-cell responses. probechem.com
Ederimotide is classified as an immunological agent intended for active immunization. nih.govcanada.ca Active immunization is a process where an individual's immune system is stimulated to produce its own antibodies and T cells against a specific antigen, typically through vaccination. canada.cachop.eduwikipedia.orghealth.gov.au This contrasts with passive immunization, which involves the direct transfer of pre-formed antibodies. chop.eduhealth.gov.aubccdc.ca Vaccines, which are complex biological products containing antigens, are central to active immunization, aiming to induce a protective immune response that mimics the host's response to natural infection while avoiding the disease itself. health.gov.au Ederimotide, by stimulating T-cell responses against WT1, aligns with the principles of active immunization. probechem.comnih.gov
Evolution of WT1 Epitopes in Cancer Immunotherapy Research
The Wilms Tumor Protein 1 (WT1) has been recognized as a highly immunogenic and promising target antigen for cancer immunotherapy. researchgate.netkarger.comoup.comaacrjournals.org The foundational research in this area includes the identification of human WT1 cytotoxic T lymphocyte (CTL) epitopes and the demonstration in mouse models that WT1 could serve as an in vivo target antigen for cancer immunotherapy, both reported in 2000. researchgate.netkarger.com These discoveries paved the way for the initiation of clinical trials involving WT1 peptide vaccines. researchgate.netkarger.com
Early clinical trials demonstrated that WT1 peptide vaccination could elicit WT1-specific immunological responses, such as an increase in the frequency of WT1-specific CTLs. researchgate.netkarger.comoup.com This immunological activation correlated with observed clinical responses, including a reduction in leukemia and solid tumor loads in some patients. researchgate.netkarger.com The significance of WT1 as a cancer immunotherapy target was further underscored in 2009 when a review article ranked it highly as a target antigen. researchgate.net
However, the identified WT1-specific CTL epitopes have primarily been restricted to specific Human Leukocyte Antigen (HLA) types, notably HLA-A2402 and HLA-A0201. researchgate.net Consequently, different WT1 peptides are employed based on the patient's HLA-A genotypes; for instance, WT1 126 is used for HLA-A0201, while WT1 235 or its modified version is utilized for HLA-A2402. researchgate.net WT1-derived peptides are presented on the surface of cancer cells in the context of HLA Class I antigens, making them accessible targets for various immunotherapeutic modalities, including bispecific T-cell engagers and CAR-T cells. oaepublish.com The evolution of WT1-targeting strategies has expanded to include WT1 mRNA-electroporated dendritic cell (DC) therapy and WT1 peptide-pulsed DC therapy, both of which have demonstrated clinical effectiveness in various malignant tumors. biorxiv.org
Current Research Landscape of Ederimotide as an Immunomodulator
The current research landscape highlights Ederimotide's potential as an immunomodulator, particularly in the context of cancer immunotherapy. Ederimotide (WT-1 A1) is being investigated as a potential target for studying pancreatic cancer. medchemexpress.com
Beyond Ederimotide specifically, the broader field of WT1 peptide vaccination continues to yield promising results. Clinical studies have demonstrated the safety and feasibility of WT1 peptide vaccination in patients with myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML). frontiersin.org These studies have reported clinical responses and benefits, with some patients achieving and maintaining long-term remission, extending beyond eight years. frontiersin.org
Structure
2D Structure
Properties
CAS No. |
852243-39-1 |
|---|---|
Molecular Formula |
C55H74N10O13S |
Molecular Weight |
1115.3 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C55H74N10O13S/c1-31(2)26-43(55(77)78)63-50(72)40(28-35-16-20-37(67)21-17-35)60-51(73)44-12-8-23-64(44)53(75)32(3)58-49(71)41(30-46(57)68)61-52(74)45-13-9-24-65(45)54(76)42(29-33-10-6-5-7-11-33)62-48(70)39(22-25-79-4)59-47(69)38(56)27-34-14-18-36(66)19-15-34/h5-7,10-11,14-21,31-32,38-45,66-67H,8-9,12-13,22-30,56H2,1-4H3,(H2,57,68)(H,58,71)(H,59,69)(H,60,73)(H,61,74)(H,62,70)(H,63,72)(H,77,78)/t32-,38-,39-,40-,41-,42-,43-,44-,45-/m0/s1 |
InChI Key |
IBNSYSWDJJQKSY-PJYANRIDSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC5=CC=C(C=C5)O)N |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C3CCCN3C(=O)C(CC4=CC=CC=C4)NC(=O)C(CCSC)NC(=O)C(CC5=CC=C(C=C5)O)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
sequence |
YMFPNAPYL |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
WT-1 A1; Tyr-Met-Phe-Pro-agn-Ala-Pro-Tyr-Leu; |
Origin of Product |
United States |
Molecular Architecture and Functional Implications of Ederimotide
Peptide Structure and Conformational Dynamics Governing Immune Recognition
Ederimotide's efficacy as an immunological agent is intricately linked to its precise peptide structure and the conformational dynamics it exhibits, which are crucial for effective immune recognition. Peptides, as small molecular fragments, play diverse and complex biological roles, including critical functions in immune regulation. mtoz-biolabs.com The interaction between peptides and Major Histocompatibility Complex (MHC) molecules is a cornerstone of adaptive immunity, and the conformational flexibility of these complexes is increasingly understood to be vital for effective binding and presentation to T cells. frontiersin.org
Relationship between Ederimotide's Peptide Sequence and its Immunogenic Potential
Ederimotide is a nonamer peptide with the sequence L-tyrosyl-L-methionyl-L-phenylalanyl-L-prolyl-L-asparaginyl-L-alanyl-L-prolyl-L-tyrosyl-L-leucine (YMFPNAPYL). glixxlabs.comwho.intwho.intncats.iowho.intwho.int This sequence is a modified version of the human Wilms tumor protein (WT1) fragment, specifically WT33-(126-134)-peptide. The modification involves a substitution at position 126, where Arginine (R) in the native WT1 sequence (RMFPNAPYL) is replaced by Tyrosine (Y). who.intwho.intncats.iowho.intwho.intnih.gov This type of modified peptide is often referred to as a "heteroclitic" peptide. nih.gov
The immunogenic potential of Ederimotide stems from this specific sequence modification. Research indicates that substituting amino acid residues in an antigenic peptide can significantly increase its binding affinity to human leukocyte antigen (HLA) molecules, a subset of MHC molecules. This enhanced binding, in turn, leads to increased immunogenicity and more robust T-cell activation. nih.gov The rational alteration of the native WT1 peptide sequence to create Ederimotide exemplifies a strategy to induce stronger T-cell responses that can cross-react with the original, unmodified tumor antigen. nih.gov Peptide-based vaccines, such as those incorporating Ederimotide, leverage this defined immunogenicity to stimulate targeted immune responses. mdpi.com
Theoretical Models of Ederimotide-Major Histocompatibility Complex (MHC) Interactions
The recognition of foreign or dysregulated antigens by the immune system largely depends on the cell surface display of peptide/MHC (pMHC) complexes. researchgate.net The formation of these complexes involves the binding of an antigenic peptide to an MHC molecule, which then determines whether the peptide will be presented to the immune system. Subsequently, the interaction between the pMHC complex and the T-cell receptor (TCR) dictates whether an immune response will be triggered. arxiv.org
Theoretical models for peptide-MHC-TCR triad (B1167595) binding are critical for understanding cellular immunity and predicting immunogenicity. These models often exploit sequence information from MHC molecules, peptides, and TCRs. arxiv.org While historically the interaction between peptides and MHCII molecules was viewed as a rigid docking event, current understanding acknowledges the significant role of conformational flexibility. frontiersin.org Thermodynamic analyses suggest that the physicochemical nature of the peptide influences the flexibility of the substates within the peptide-MHC conformational ensemble. frontiersin.org Computational approaches, leveraging eluted ligand and peptide affinity data, are employed to improve the prediction of MHC antigen presentation, aiding in the design of effective immunotherapies. nih.gov
Rational Design Principles for Optimizing WT1 Peptide Immunogenicity
The development of Ederimotide is a prime example of rational design applied to optimize the immunogenicity of WT1 peptides. Rational design principles focus on modifying peptide characteristics to enhance their ability to elicit a desired immune response. Key strategies include:
Amino Acid Substitution: As seen with Ederimotide, specific amino acid substitutions can improve the binding affinity of a peptide to HLA molecules. For instance, modifying the WT1 peptide (RMFPNAPYL) by replacing the N-terminal Arginine with Tyrosine (resulting in YMFPNAPYL, Ederimotide) has been shown to increase HLA binding affinity and enhance T-cell activation. nih.gov
HLA Binding Prediction: In personalized cancer vaccine development, target peptides are often selected from tumor-specific mutations and filtered through HLA binding prediction algorithms. This computational approach ensures that the chosen peptides are likely to bind effectively to a patient's specific HLA alleles, thereby maximizing their presentation to T cells. nih.gov
Computational Design: Advances in artificial intelligence (AI) and computational tools are increasingly utilized in therapeutic peptide design. These tools facilitate the prediction of peptide-MHC binding and the engineering of peptides with optimized immunogenic properties and stability. mdpi.com
Advanced Characterization Techniques for Ederimotide's Structural Integrity
Ensuring the structural integrity of a peptide like Ederimotide is paramount for its biological activity, purity, and stability. A range of advanced analytical techniques is employed for comprehensive peptide characterization:
Mass Spectrometry (MS): Considered the gold standard, MS provides precise determination of molecular weight, sequence confirmation (via tandem MS/MS), and identification of post-translational modifications. Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) are routinely used. mtoz-biolabs.comijsra.netresolvemass.caamericanpeptidesociety.org
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These chromatographic methods are fundamental for separating and purifying peptide fragments based on their polarity or charge. They are crucial for assessing purity levels and detecting impurities, often coupled with MS for high-resolution analysis. mtoz-biolabs.comijsra.netresolvemass.caamericanpeptidesociety.orgoxfordglobal.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for elucidating the three-dimensional structure of peptides, examining coupling elements, and assessing conformational dynamics. It can also distinguish between isomeric forms and identify impurities based on their chemical shifts. mtoz-biolabs.comijsra.netresolvemass.caamericanpeptidesociety.orgoxfordglobal.com
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is widely used to evaluate the secondary structure (e.g., alpha-helices, beta-sheets) of peptides and to study their folding and stability under various conditions. mtoz-biolabs.comijsra.netamericanpeptidesociety.org
Amino Acid Analysis: This technique confirms the amino acid composition and can be used to verify the peptide sequence and purity. resolvemass.ca
Edman Degradation: While more traditional, Edman degradation sequentially removes amino acids from the N-terminus of a peptide, allowing for direct sequencing. mtoz-biolabs.comresolvemass.ca
Thermal Analysis Methods: Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide insights into a peptide's melting points and thermal degradation characteristics, which are important for stability assessment. ijsra.net
Size-Exclusion Chromatography (SEC): SEC is used to detect changes in peptide purity and aggregation, which can impact therapeutic efficacy. ijsra.net
X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM): For highly detailed structural characterization, especially of peptide-protein complexes, X-ray crystallography and Cryo-EM offer atomic-resolution insights into their three-dimensional arrangements. americanpeptidesociety.org
These advanced techniques collectively ensure the rigorous characterization of Ederimotide, verifying its structural integrity and confirming its suitability for further research and development as an immunological agent.
Compound Names and PubChem CIDs
The following table provides details for the chemical compounds mentioned in this article, including their common names, peptide sequences where applicable, and corresponding PubChem Compound Identifiers (CIDs).
Interactive Data Table: Key Compounds and Their Identifiers
| Common Name | Peptide Sequence (if applicable) | Origin/Description | PubChem CID |
| Ederimotide | YMFPNAPYL | [R126>Y]-human Wilms tumor protein (WT33)-(126-134)-peptide; synthetic heteroclitic peptide | 11480243 |
| WT1(126-134) | RMFPNAPYL | Native human Wilms tumor protein fragment (residues 126-134) | N/A (Protein fragment) |
Mechanistic Investigations of Ederimotide S Immunological Activity
Ederimotide-Mediated Augmentation of Antigen-Specific T-Cell Responses
Ederimotide functions as an immunological agent by increasing human T-cell responses. mdpi.comallenpress.comashpublications.org As a component of multi-peptide vaccines, such as DSP-7888 Emulsion and Galinpepimut-S, Ederimotide contributes to the induction of robust WT1-specific immune responses. nih.govmdpi.com Its design as a synthetic analog peptide aims to enhance its immunogenicity and recognition by the immune system. mdpi.comallenpress.com
Ederimotide (WT1-A1) plays a crucial role in inducing cytotoxic T lymphocyte (CTL) activity against WT1-expressing tumor cells. Human T cells stimulated with WT1-A1 have demonstrated the capacity to kill WT1-positive mesothelioma cell lines. nih.gov This peptide is specifically designed to elicit HLA-restricted, peptide-specific CD8+ CTL responses. mdpi.com Preclinical studies, including those using human peripheral blood mononuclear cells (PBMCs) and HLA-I transgenic mice, have shown that Ederimotide can induce both WT1-specific CTLs and helper T cells. nih.gov
A key aspect of Ederimotide's efficacy is its cross-reactivity. The vaccinating heteroclitic peptide WT1-A1 has been shown to generate immune responses (IRs) that recognize the native WT1-A peptide. This cross-reactivity is vital for the induced cytotoxic T cells to effectively identify and target antigens as they naturally exist in leukemia cells. ashpublications.org Evidence of increased CTL activity is often measured by enhanced interferon-gamma (IFN-γ) secretion in response to Ederimotide or its native counterpart, WT1-A, following vaccination. nih.govashpublications.org The fundamental principle is that WT1 peptide/HLA class I complexes stimulate CD8+ T cells, leading to the generation of WT1-specific CTLs. allenpress.comcore.ac.uk
Ederimotide's influence extends to modulating T-cell proliferation and their effector functions. Vaccination with WT1 peptides, including Ederimotide, leads to increased IFN-γ secretion by CD3+ T cells, indicating an augmentation of a key effector cytokine response. nih.gov T-cell proliferation, often assessed by methods such as 3H-thymidine incorporation, has been observed to increase following stimulation with WT1-A peptide, suggesting that Ederimotide, as a WT1 peptide, similarly promotes T-cell expansion. nih.gov
Furthermore, WT1-specific CD4+ T cells, which are activated by peptides like Ederimotide, contribute significantly to the induction and maintenance of WT1-specific CD8+ CTLs. This "helper" function is achieved by establishing a favorable cytokine milieu, including the secretion of interleukin-2 (B1167480) (IL-2) and interferon-gamma (IFN-γ). spandidos-publications.com The ability of Ederimotide, as part of a multi-peptide vaccine, to activate both cytotoxic and helper T cells is critical for mounting a comprehensive and effective immune response. nih.gov Effective cancer vaccines are known to elicit polyfunctional T-cell responses, characterized by the production of multiple cytokines such as IFN-γ and TNF-α, which are indicative of robust effector cell activity. nih.gov
Role of Ederimotide in Antigen Presentation and Cross-Presentation Pathways
Ederimotide, as a WT1 peptide, relies on efficient antigen presentation for its immunological activity. WT1 peptides are processed intracellularly and presented on the surface of tumor cells in the context of Major Histocompatibility Complex (MHC) molecules. allenpress.comnih.govcore.ac.uk Synthetic analog peptides like WT1-A1 have been specifically assayed for their ability to stabilize MHC class I A*0201 molecules on the surface of T2 cell lines, which are deficient in transporter associated with antigen processing (TAP). This indicates that Ederimotide can directly bind to MHC class I molecules. mdpi.com
Antigen-presenting cells (APCs), particularly dendritic cells (DCs), play a pivotal role in ingesting cancer cell-derived WT1 protein, processing it, and subsequently presenting WT1 peptides in association with Human Leukocyte Antigen (HLA) class I or II molecules on their surface. allenpress.comcore.ac.uk Cross-presentation, a process where exogenous antigens are presented on MHC class I molecules to CD8+ T cells, is crucial for inducing cytotoxic immune responses against malignant cells. nih.govacs.org Studies have shown that targeted delivery of WT1 to specific DC subsets, such as CD141+ DCs via CLEC9A antibodies, more potently stimulates CD8+ T cells. This highlights the importance of specialized DC subsets in the efficient cross-presentation of WT1 epitopes. nih.govacs.org While direct studies on Ederimotide's specific influence on these pathways are limited, its function as a WT1 peptide implies its involvement in these established antigen presentation and cross-presentation mechanisms.
Molecular Pathways and Signaling Cascades Activated by Ederimotide within Immune Cells
As a WT1-derived peptide, Ederimotide's immunological effects are mediated through the activation of specific molecular pathways and signaling cascades within immune cells, particularly T cells and antigen-presenting cells. Ederimotide is associated with research areas such as "Immunology/Inflammation," "JAK/STAT Signaling," "MAPK/ERK Pathway," and "NF-κB" in various databases, suggesting its potential involvement in these critical immune signaling networks. medchemexpress.commedchemexpress.com
The WT1 protein, from which Ederimotide is derived, is a zinc finger transcription factor and RNA-binding protein known to modulate the expression of various target genes and exert transcriptional control. cambridge.org There is an intricate interplay between WT1 and the NF-κB pathway; activation of NF-κB can induce WT1 expression, and conversely, WT1 can influence NF-κB signaling. researchgate.netbiologists.com This suggests that Ederimotide, by mimicking parts of WT1, could indirectly or directly engage components of the NF-κB pathway, which is central to immune cell activation, proliferation, and cytokine production. ashpublications.orgqiagen.com
Furthermore, the general mechanism of T-cell receptor (TCR) signaling, which is essential for Ederimotide's function, involves a cascade of intracellular events. Upon recognition of the peptide-MHC complex, TCR signaling activates Src family tyrosine kinases, leading to the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs). These phosphorylated ITAMs serve as docking sites for Syk family tyrosine kinases, which then amplify signals through the phosphorylation of downstream adaptor proteins. This intricate cascade drives T-cell activation, development, differentiation, proliferation, and survival. cellsignal.com Therefore, Ederimotide's ability to stimulate T-cell responses implies its engagement with and activation of these fundamental TCR-mediated signaling pathways, potentially including MAPK and JAK-STAT pathways, which are broadly involved in immune cell function and cytokine responses. medchemexpress.commedchemexpress.comqiagen.comnih.govnih.govnih.gov
Cellular and Molecular Targets of Ederimotide within the Immune System
The primary cellular and molecular targets of Ederimotide within the immune system are directly linked to its identity as a WT1 peptide (WT1-A1). nih.govmdpi.com
Cellular Targets: Ederimotide primarily targets T cells , specifically CD8+ cytotoxic T lymphocytes and CD4+ helper T cells . nih.govmdpi.comallenpress.comnih.govcore.ac.ukspandidos-publications.com It also interacts with antigen-presenting cells (APCs) , such as dendritic cells (DCs) , which are responsible for processing and presenting the peptide to T cells. allenpress.comcore.ac.uknih.govacs.org
Molecular Targets:
Major Histocompatibility Complex (MHC) molecules: Ederimotide binds to specific MHC class I molecules (e.g., HLA-A*0201) on the surface of APCs and tumor cells. This binding forms a peptide-MHC complex, which is then recognized by T cells. mdpi.comallenpress.comcore.ac.ukgoogle.com
T-cell Receptor (TCR): The peptide-MHC complex formed by Ederimotide is recognized by the T-cell receptor on antigen-specific T cells. This interaction is central to triggering the downstream signaling cascades that lead to T-cell activation and effector functions. allenpress.comcore.ac.ukgoogle.comashpublications.org The cross-reactivity of Ederimotide with native WT1 peptides ensures that the induced T cells can recognize the naturally occurring WT1 antigen presented by tumor cells. ashpublications.org
The interaction between Ederimotide, MHC molecules, and the T-cell receptor constitutes the fundamental molecular basis for its ability to augment antigen-specific immune responses against WT1-expressing cells.
Preclinical Research Paradigms and Ederimotide S Anti Neoplastic Potential
Ederimotide's Immunological Efficacy Against WT1-Expressing Malignancies
The overexpression of WT1 in various cancers makes it an attractive target for immunotherapeutic interventions. Ederimotide, by virtue of being a WT1-A1 peptide, is explored for its potential to leverage this overexpression. nih.govmedchemexpress.com
In Vitro Studies on WT1-Positive Mesothelioma Cell Lines
WT1 is a well-established positive marker for mesothelioma, consistently expressed in both rat and human mesothelial cell lines and tissues. medchemexpress.comnordiqc.orgmdpi.comfrontiersin.org These cell lines serve as critical in vitro models for studying mesothelioma pathogenesis and evaluating novel anti-cancer agents. frontiersin.org Research on these models often involves characterizing WT1 expression through techniques such as immunohistochemistry (IHC) and flow analysis to confirm their mesothelial origin and suitability for WT1-targeted therapies. mdpi.com While direct in vitro studies specifically detailing Ederimotide's efficacy on mesothelioma cell lines were not extensively reported, the strong and consistent expression of WT1 in these cells underscores their relevance for evaluating WT1-targeting peptides like Ederimotide. Such studies typically assess parameters like cell proliferation, viability, and the induction of apoptosis following treatment.
Exploration in Pancreatic Cancer Research Models
Ederimotide has been identified as a potential target for studying pancreatic cancer, a malignancy known for WT1 overexpression. nih.govmedchemexpress.comnordiqc.orgfrontiersin.org Preclinical research in pancreatic cancer utilizes a diverse array of models to investigate potential therapeutic agents. These models include:
2D Cell Lines: Established pancreatic cancer cell lines (e.g., PANC-1, BxPC-3) are commonly used for initial in vitro assessments of drug cytotoxicity, proliferation inhibition, and cell cycle effects. frontiersin.orgnih.govnih.govnih.gov However, they may not fully recapitulate the tumor's heterogeneity or microenvironment. frontiersin.orgnih.gov
3D Organoids: These models, derived from patient specimens and grown in 3D matrices, offer a more physiologically relevant representation of tumor heterogeneity and the extracellular matrix, providing improved insights into drug safety and efficacy. nih.govdrugtargetreview.com
Genetically Engineered Mouse Models (GEMMs): Models like the KPC mouse (LSL-KrasG12D; LSL-Trp53-/-; Pdx1-cre) closely mimic human pancreatic ductal adenocarcinoma (PDAC) progression, including the development of an intact tumor microenvironment. nih.govnih.gov These immunocompetent models are valuable for testing immune-modulatory agents and assessing anti-tumor immune responses. nih.gov
Patient-Derived Xenograft (PDX) Models: Created by implanting human tumor material directly into immunodeficient mice, PDX models are considered to most closely mirror patient drug responses and preserve elements of the tumor microenvironment. nih.gov
These diverse models are instrumental in evaluating the anti-neoplastic potential of WT1-targeting compounds like Ederimotide, allowing for the assessment of their impact on tumor growth, metastasis, and the activation of anti-tumor immune responses within a complex biological context.
Development and Validation of Preclinical Models for Ederimotide Evaluation
The development and validation of preclinical models are paramount for accurately assessing the therapeutic potential of compounds like Ederimotide. This process ensures that the models reliably predict clinical outcomes and provide translatable data. drugtargetreview.comnih.govnih.govnih.gov
Preclinical models are broadly categorized into in vitro and in vivo systems:
In Vitro Models:
Cell Lines: Traditional 2D cell cultures are cost-effective and rapid for initial screening, but their limitations in mimicking the in vivo environment are recognized. frontiersin.orgnih.gov
3D Models (Spheroids, Organoids, Bioprinted Models): These advanced in vitro systems offer more accurate insights by integrating 3D microenvironments, primary human-relevant cells, and elements of the tissue matrix, providing a better representation of tumor complexity and drug response. drugtargetreview.comfrontiersin.org
In Vivo Models:
Xenograft Models: Involve implanting human cancer cells or patient-derived tumor fragments into immunodeficient mice. These are widely used for evaluating anti-tumor efficacy. nih.govnih.govmesotheliomahope.com
Syngeneic Models: Utilize immunocompetent rodents injected with murine cancer cell lines, allowing for the study of the host immune response to the tumor. frontiersin.orgberkeley.edu
Genetically Engineered Mouse Models (GEMMs): These models develop spontaneous tumors with genetic alterations mimicking human cancers, providing a highly relevant system for studying disease progression and therapeutic interventions within an intact immune system. nih.govnih.gov
The validation of these models involves rigorous characterization of their genomic, phenotypic, and immunological features, ensuring they maintain the heterogeneity and complexity of human tumors. nih.govnih.gov For Ederimotide, models that reliably express WT1 and allow for the assessment of immune activation would be critical for its comprehensive preclinical evaluation.
Assessment of Ederimotide's Immunological Footprint in Disease Progression Models
Evaluating the immunological footprint of a cancer vaccine candidate like Ederimotide in disease progression models is crucial for understanding its mechanism of action and predicting its clinical efficacy. This assessment involves a detailed analysis of the immune system's response to the vaccine and the tumor. Key parameters investigated in preclinical studies include:
T-cell Responses: Monitoring the activation, proliferation, and tumor-killing (cytotoxic) activity of WT1-specific T cells, particularly CD8+ T cells. Preclinical studies with WT1 peptide vaccines have shown the induction of robust WT1-specific T-cell responses. everestmedicines.comfrontiersin.orgmdpi.com
Antibody Production: Measuring the levels of WT1-specific antibodies (e.g., IgG antibodies), which indicate a humoral immune response. everestmedicines.comfrontiersin.org
Cytokine and Chemokine Profiles: Analyzing the production of immune signaling molecules that orchestrate immune cell recruitment and activation within the tumor microenvironment. ncats.ionih.govmdpi.com
Immune Cell Infiltration: Quantifying the infiltration of various immune cell populations (e.g., T cells, B cells, NK cells, myeloid cells) into the tumor and assessing changes in their composition and function. mdpi.comnih.gov
Tumor Regression and Clearance: Directly observing the reduction in tumor size or complete eradication, which is the ultimate measure of anti-tumor efficacy. ncats.ionouscom.com
These immunological assessments, conducted in relevant preclinical models, provide insights into how Ederimotide, as a WT1-A1 peptide, might modulate the host's immune system to combat WT1-expressing malignancies and influence disease progression.
Ederimotide in Multi Component Immunological Strategies
Ederimotide as a Key Component in Combined Peptide Immunotherapy Formulations
Peptide immunotherapy, particularly through the use of combined formulations, represents a promising approach in oncology. Ederimotide plays a crucial role in such strategies due to its specific antigenic properties related to the WT1 protein.
Analysis of the Ederimotide-Containing GALINPEPIMUT-S Formulation
Ederimotide is a key component of GALINPEPIMUT-S (GPS), a tetravalent, non-human leukocyte antigen-restricted, heteroclitic WT1-specific peptide vaccine. nih.gov This synthetic peptide vaccine is designed to target the Wilms tumor protein 1 (WT1), an antigen frequently expressed on the surface of various tumor cells. nih.govfrontiersin.org
The GALINPEPIMUT-S formulation comprises four distinct WT1 peptides: WT-1 A1 (Ederimotide), WT-1 122 long, WT-1 427 long, and WT-1 331 long. frontiersin.org These peptides are formulated as an emulsion or solution and are administered via subcutaneous and parenteral routes. frontiersin.org Clinical investigations have demonstrated the tolerability and immunogenicity of GALINPEPIMUT-S. A phase 2 study in adults with acute myeloid leukemia (AML) in first complete remission (CR1) indicated that the vaccine was well tolerated, stimulated a specific immune response, and was associated with prolonged survival. invivochem.com Ongoing clinical development includes a pivotal Phase 3 REGAL trial for GALINPEPIMUT-S in AML, which has shown positive interim analysis results, supporting the continuation of the study due to preliminary signals of efficacy and a favorable safety profile with minimal side effects. ncpsb.org.cn
Investigating the Synergistic Immunological Effects of Co-Administered Peptides
The co-administration of multiple peptides, as seen in GALINPEPIMUT-S, is predicated on the principle of achieving synergistic immunological effects. By combining several immunodominant epitopes from the WT1 protein, the vaccine aims to evoke robust cytotoxic T lymphocyte (CTL) responses that specifically target and eliminate WT1-expressing cancer cells. nih.gov This multi-peptide approach is designed to broaden the immune response, potentially overcoming limitations associated with single-epitope vaccines, such as immune escape due to antigen mutation or restricted HLA presentation.
Research into combined peptide immunotherapies suggests that mixtures of multiple peptides can induce more comprehensive protection and restore immunological tolerance more effectively than single peptides or single doses. Furthermore, the combination of various immunomodulatory agents has been shown to enhance cytokine expression, contributing to a more potent immune activation. In the context of Ederimotide as part of GALINPEPIMUT-S, the synergistic effect arises from the collective ability of the four WT1 peptides to stimulate a diverse and sustained anti-tumor immune response by presenting multiple targets from the same oncogenic protein.
Rationales for Combining Ederimotide with Other Immunomodulatory Agents
The rationale for combining Ederimotide, particularly within the GALINPEPIMUT-S formulation, with other immunomodulatory agents stems from the goal of enhancing anti-tumor immunity, overcoming immune evasion mechanisms, and achieving more durable clinical responses. As an immunological agent for active immunization, Ederimotide aims to prime the immune system against WT1-expressing cancer cells. fishersci.ca
Beyond checkpoint inhibitors, other immunomodulatory agents, such as Lenalidomide and Pomalidomide, have demonstrated the ability to co-stimulate T cells by inducing the degradation of T cell repressors like Ikaros and Aiolos. Combining Ederimotide-containing formulations with such agents could potentially amplify T-cell responses and create a more favorable immune environment for tumor eradication. The overarching goal of these combination strategies is to achieve broader and more potent immune responses, mitigate resistance mechanisms, and target multiple pathways implicated in cancer progression.
Design Considerations for Multi-Epitope Vaccine Platforms Incorporating Ederimotide
The design of multi-epitope vaccine platforms that incorporate Ederimotide involves several critical considerations to ensure optimal immunogenicity, efficacy, and safety. These platforms are typically engineered to stimulate comprehensive immune responses, encompassing CD4+ T-cell, CD8+ T-cell, and B-cell responses.
Key design principles include:
Epitope Selection: Immunoinformatics approaches are extensively utilized to predict and identify highly immunogenic and conserved T- and B-cell epitopes. For Ederimotide, as a WT1-derived peptide, its selection is based on its known ability to elicit strong anti-WT1 immune responses.
HLA Binding Affinity: Selected epitopes must be capable of anchoring effectively to appropriate Human Leukocyte Antigen (HLA) sites to ensure efficient presentation to T cells.
Linkers/Spacer Sequences: To ensure proper processing and presentation of individual epitopes within a multi-epitope construct, specific spacer sequences (linkers) are incorporated. Commonly used linkers include AAY for cytotoxic T lymphocyte (CTL) epitopes, GPGPG for helper T lymphocyte (HTL) epitopes, and KK for B-cell epitopes. These linkers help to delimit cleavage points and maintain the expected dimensions and conformations of the peptides.
Physicochemical Properties and Stability: The designed multi-epitope vaccine must possess favorable physicochemical properties, including solubility, stability, and non-allergenicity.
Structural Validation: Computational methods such as molecular docking and molecular dynamics simulations are employed to analyze the interaction of the vaccine construct with immune receptors (e.g., Toll-like receptor 4, TLR4) and to predict the secondary and three-dimensional structures, ensuring stability and proper folding.
The incorporation of Ederimotide into such multi-epitope platforms aims to leverage its specific anti-WT1 activity within a broader immunotherapeutic strategy, leading to a stable, antigenic, and non-allergenic construct capable of eliciting robust and targeted immune responses against cancer.
Methodological Advances in Ederimotide Research
High-Resolution Immunological Assays for Ederimotide-Specific Responses
To understand the nuanced effects of Ederimotide on the immune system, researchers employ a variety of high-resolution immunological assays. These techniques move beyond simple measures of antibody titers to provide detailed insights into cellular and humoral immune responses.
Advanced flow cytometry, particularly spectral flow cytometry, allows for the comprehensive analysis of immune cell markers and cytokines. nuvisan.com This enables the detailed immunophenotyping of various immune cell subsets, such as B cells, T cells, and dendritic cells, from a minimal amount of sample material. nuvisan.com For a peptide like Ederimotide, this could be used to monitor shifts in immune cell populations or their activation states following treatment.
Enzyme-Linked Immunospot (ELISpot) assays are highly sensitive methods used to quantify the number of cytokine-secreting cells at a single-cell level. murigenics.com This is particularly valuable for assessing T-cell responses, for instance, by measuring the frequency of cells producing specific cytokines like interferon-gamma, which is associated with the cytotoxic T-cell response. murigenics.com Multiplexed immunoassays, such as the Luminex xMAP and Meso Scale Discovery technologies, allow for the simultaneous measurement of numerous analytes (e.g., cytokines, chemokines) in small sample volumes, providing a broad picture of the immunological response. nih.gov
Interactive Table: Representative High-Resolution Immunological Assays
| Assay Type | Primary Application | Potential Insight for Ederimotide Research |
|---|---|---|
| Spectral Flow Cytometry | Comprehensive immunophenotyping of multiple cell subsets. | Detailed analysis of changes in lymphocyte populations (B cells, T cells) and their activation status in response to Ederimotide. |
| ELISpot | Quantifying frequency of cytokine-secreting cells. | Measuring the specific cellular immune response, such as T-cell activation and cytokine production, induced by Ederimotide. |
| Multiplex Immunoassays | Simultaneous quantification of multiple soluble analytes (cytokines, chemokines). | Profiling the broader inflammatory milieu and identifying potential biomarkers of response to Ederimotide treatment in SLE. |
Advanced Proteomic and Peptidomic Approaches for Ederimotide Pathway Discovery
Proteomics and peptidomics, the large-scale study of proteins and peptides, are instrumental in discovering the biological pathways modulated by Ederimotide. nih.govbmj.comnih.govfrontiersin.org These technologies can identify novel biomarkers, reveal off-target effects, and provide a deeper understanding of the drug's mechanism of action. nih.govbiopharmaspec.com
Mass spectrometry (MS) is the core technology for these analyses. nih.govnih.gov Techniques like Sequential Window Acquisition of All Theoretical Mass Spectra Mass Spectrometry (SWATH-MS) enable the comprehensive and quantitative analysis of the plasma proteome, which can help identify clusters of patients with distinct proteomic profiles in diseases like SLE. nih.gov Such approaches could be used to stratify patients who are more likely to respond to Ederimotide.
Chemical proteomics methods, such as Thermal Proteome Profiling (TPP), can identify direct and indirect drug targets by observing changes in protein thermal stability upon ligand binding. nih.gov This can be crucial for confirming the intended targets of Ederimotide and discovering previously unknown interactions. nih.gov Peptidomics focuses on the analysis of endogenous peptides, providing insights into proteolytic activities that may be altered in disease or by treatment. nih.govnih.gov This could reveal how Ederimotide affects protein processing and signaling pathways. nih.gov
Interactive Table: Proteomic and Peptidomic Methodologies
| Methodology | Key Function | Relevance to Ederimotide Research |
|---|---|---|
| Mass Spectrometry (e.g., SWATH-MS) | High-throughput protein identification and quantification in biological samples. nih.gov | Discovery of biomarkers for SLE patient stratification and monitoring treatment response to Ederimotide. nih.govnih.gov |
| Chemical Proteomics (e.g., TPP) | Identification of direct and indirect protein targets of a compound. nih.gov | Elucidating the molecular targets and mechanism of action of Ederimotide within the cell. |
| Peptidomics | Global analysis of endogenous peptides to study proteolytic pathways. nih.gov | Understanding how Ederimotide may influence protein processing and the generation of bioactive peptides in SLE. |
Computational Immunology and Machine Learning for Ederimotide Epitope Prediction
Computational immunology and machine learning (ML) are transforming peptide-based drug discovery by enabling the prediction and design of immunogenic sequences. news-medical.netwikipedia.orgumcutrecht.nl For a peptide therapeutic like Ederimotide, these in silico methods can predict which parts of the molecule (epitopes) are likely to be recognized by the immune system.
ML algorithms can analyze large datasets of known peptide sequences and their biological activities to predict the properties of new peptides. nih.gov These models can be trained to identify features associated with immunogenicity, helping to refine the design of peptide drugs to enhance their therapeutic effects or reduce unwanted immune responses. nih.gov Structure-based computational methods can predict B-cell epitopes by analyzing the 3D structure of an antigen. nih.gov These approaches are critical because many epitopes are conformational, meaning they are formed by amino acids that are not contiguous in the primary sequence but are brought together by protein folding. mdpi.com
Interactive Table: Computational and Machine Learning Approaches
| Approach | Primary Goal | Potential Application for Ederimotide |
|---|---|---|
| Machine Learning for Peptide Activity | Predict biological properties (e.g., potency, toxicity) of peptides from sequence data. nih.gov | In silico optimization of Ederimotide's structure to enhance therapeutic activity or stability. |
| Structure-Based Epitope Prediction | Identify conformational B-cell epitopes on the surface of an antigen. nih.govmdpi.com | Predicting how the immune system recognizes Ederimotide and identifying key residues for its immunomodulatory function. |
Development of Novel In Vitro and Ex Vivo Systems for Ederimotide Mechanism Elucidation
To accurately study the complex cellular interactions involved in Ederimotide's mechanism of action, researchers are moving towards more sophisticated in vitro and ex vivo models that better recapitulate the human physiological environment. nih.govresearchgate.net These models offer a bridge between traditional cell culture and in vivo studies.
Three-dimensional (3D) cell culture models, such as spheroids and organoids, can mimic the tissue architecture and cell-cell interactions found in vivo, providing a more relevant context for studying drug responses. certisoncology.com For a disease like SLE, co-culture systems involving different immune cell types (e.g., T cells, B cells, and antigen-presenting cells) can be used to dissect the specific effects of Ederimotide on their interactions. nih.gov
Ex vivo models, which use patient-derived tissues or cells, offer a highly relevant platform for preclinical testing and personalized medicine. mdpi.com For instance, peripheral blood mononuclear cells (PBMCs) from SLE patients can be cultured and treated with Ederimotide to assess its effects on cell signaling and cytokine production in a patient-specific manner. nih.gov Such models are invaluable for understanding the variability in patient responses and for identifying biomarkers that predict treatment efficacy. nih.gov
Interactive Table: Advanced In Vitro and Ex Vivo Models
| Model System | Description | Utility in Ederimotide Research |
|---|---|---|
| 3D Co-culture Systems | Spheroids or other 3D structures containing multiple immune cell types. | Modeling the complex cellular interactions of the immune system to study Ederimotide's immunomodulatory effects. |
| Patient-Derived Cell Assays | In vitro cultures using primary cells (e.g., PBMCs) from patients. nih.gov | Assessing the direct effects of Ederimotide on immune cells from SLE patients to understand patient-specific responses. |
| Organ-on-a-Chip | Microfluidic devices that simulate the physiology of human organs. | Potentially modeling specific organ involvement in SLE (e.g., kidney) to study the localized effects of Ederimotide. |
Future Trajectories and Research Imperatives for Ederimotide
Identification of Novel WT1-Derived Immunogenic Peptides and Ederimotide Analogs
Research into Ederimotide's future trajectories includes the ongoing identification of novel immunogenic peptides derived from the Wilms tumor protein 1 (WT1) and the development of Ederimotide analogs. WT1 is a well-established tumor-associated antigen (TAA) overexpressed in various malignancies, making it a prime target for cancer immunotherapy probechem.commedchemexpress.com. The current understanding of Ederimotide highlights its origin as a specific nonamer sequence from WT1, designed to elicit T-cell responses probechem.comglixxlabs.com.
Future research aims to expand upon this by:
Broadening the Epitope Repertoire: While Ederimotide targets a specific WT1 epitope, exploring other WT1-derived peptides that can bind to a wider array of Major Histocompatibility Complex (MHC) alleles is crucial. This would allow for broader applicability across diverse patient populations, as immune responses are highly MHC-restricted. The identification of additional WT1 class II peptide epitopes, such as Quazomotide (RSDELVRHHNMHQRNMTKL), which stimulates peptide-specific CD4(+) responses to recognize WT1(+) tumor cells, exemplifies the potential in this area medchemexpress.com.
Designing Ederimotide Analogs with Enhanced Immunogenicity: Developing Ederimotide analogs involves modifying its amino acid sequence or incorporating non-natural amino acids to improve its stability, MHC binding affinity, and T-cell receptor (TCR) recognition. Such modifications could lead to more potent and durable anti-tumor immune responses. This includes exploring strategies to enhance the antigenicity and immunogenicity of peptide-based therapeutics nih.govnih.gov.
Leveraging Immunopeptidome Analysis: Advanced immunopeptidome analysis techniques, which involve identifying the repertoire of peptides naturally presented by MHC molecules on cell surfaces, can facilitate the discovery of novel, naturally processed and presented WT1 epitopes nih.gov. This approach can lead to the design of more physiologically relevant and effective peptide vaccines.
Integration of Ederimotide Research with Emerging Immunotherapeutic Modalities
The integration of Ederimotide research with emerging immunotherapeutic modalities represents a significant future direction for enhancing anti-tumor efficacy. Cancer immunotherapies have revolutionized treatment landscapes, and combining different approaches can lead to synergistic effects.
Key areas of integration include:
Combination with Immune Checkpoint Inhibitors (ICIs): ICIs, such as those targeting PD-1 or CTLA-4, work by unleashing existing anti-tumor immune responses. Combining Ederimotide, which aims to prime and expand WT1-specific T cells, with ICIs could overcome immune suppression within the tumor microenvironment and enhance the magnitude and durability of the vaccine-induced response nih.gov. This strategy seeks to leverage the vaccine's ability to generate a robust T-cell population and the ICIs' capacity to sustain their activity against tumor cells.
Synergy with Adoptive Cell Therapies (ACT): ACT, including CAR T-cell therapy and TCR-engineered T-cell therapy, involves transferring ex vivo-expanded or engineered T cells to patients. Ederimotide could potentially be used to prime or boost WT1-specific T cells prior to or in conjunction with ACT, providing a broader and more diverse anti-tumor T-cell repertoire. Alternatively, WT1-specific TCRs identified through Ederimotide research could be utilized for TCR-engineered T-cell therapies.
Combination with Oncolytic Viruses and Adjuvants: Oncolytic viruses can selectively infect and lyse cancer cells, simultaneously releasing tumor antigens and danger signals that stimulate anti-tumor immunity. Combining Ederimotide with oncolytic viruses could provide a potent in situ vaccination effect. Furthermore, the development and incorporation of novel adjuvants are critical for optimizing the immunogenicity of peptide vaccines like Ederimotide frontiersin.org. Adjuvants can shape the type, magnitude, and duration of immune responses, and exploring new adjuvant formulations can significantly enhance Ederimotide's efficacy.
Innovations in Peptide Delivery and Formulation for Enhanced Ederimotide Immunogenicity
Innovations in peptide delivery and formulation are critical for overcoming challenges associated with peptide stability, bioavailability, and immunogenicity, thereby enhancing Ederimotide's therapeutic potential. Peptides often suffer from rapid degradation in vivo and poor cellular uptake, limiting their effectiveness as standalone therapeutics or vaccine components nih.govnih.gov.
Future research and development in this area will focus on:
Nanoparticle-Based Delivery Systems: Encapsulating Ederimotide within nanoparticles (e.g., liposomes, polymeric nanoparticles, or virus-like particles) can protect the peptide from degradation, improve its half-life, and facilitate targeted delivery to antigen-presenting cells (APCs) nih.gov. This approach can enhance the uptake and presentation of the peptide, leading to more robust immune activation.
Peptide-Drug Conjugates (PDCs) and Self-Assembling Peptides: While Ederimotide is itself a peptide, the concept of PDCs, where peptides are coupled to drugs via linkers, can be adapted. For Ederimotide, this could involve conjugating it to immunostimulatory molecules or other therapeutic agents to create a multi-functional entity nih.govnih.gov. Self-assembling peptides that form ordered nanostructures upon injection can also serve as effective delivery vehicles, providing a sustained release of the peptide and acting as an inherent adjuvant.
Transdermal and Mucosal Delivery Approaches: Exploring alternative routes of administration beyond traditional injections, such as transdermal patches or mucosal delivery systems, could improve patient compliance and potentially elicit distinct immune responses, including mucosal immunity, which is often crucial for preventing metastasis in certain cancers frontiersin.orgimmunology.org.
Adjuvant Co-formulation: The strategic co-formulation of Ederimotide with potent adjuvants is paramount. Research will focus on identifying adjuvants that specifically enhance WT1-specific T-cell responses, promote cross-presentation, and induce a durable memory immune response. This includes investigating novel adjuvant formulations and head-to-head comparisons to determine optimal combinations frontiersin.org.
Addressing Unanswered Questions and Research Gaps in Ederimotide's Immunobiology
Despite promising initial findings, several unanswered questions and research gaps remain in Ederimotide's immunobiology that require comprehensive investigation to fully realize its therapeutic potential.
Key areas for future research include:
Precise Mechanisms of T-cell Activation and Expansion: While Ederimotide is known to increase human T-cell responses, a more detailed understanding of the specific T-cell subsets activated (e.g., CD8+ cytotoxic T lymphocytes, CD4+ helper T cells), their activation thresholds, and the signaling pathways involved is necessary probechem.comeurekalert.org. This includes elucidating how Ederimotide promotes cross-presentation of the WT1 antigen.
Factors Influencing Immunogenicity and Efficacy in Diverse Patient Populations: The immunogenicity of peptide therapeutics can vary significantly among individuals due to differences in HLA types, genetic backgrounds, and immune statuses nih.gov. Future research needs to investigate how these factors impact Ederimotide's ability to elicit an effective anti-tumor immune response and identify biomarkers that predict patient responsiveness. This also includes understanding the immune response in immunocompromised patients immunology.org.
Long-term Immunological Memory and Persistence: For a successful cancer vaccine, the induction of long-lasting immunological memory is crucial to prevent disease recurrence. Research is needed to assess the durability of Ederimotide-induced T-cell responses and the mechanisms that contribute to or hinder the establishment of persistent memory T cells.
Overcoming Immune Evasion Mechanisms: Tumors employ various strategies to evade immune surveillance, including downregulation of MHC molecules, expression of immune checkpoint ligands, and creation of an immunosuppressive tumor microenvironment. Future research must explore how Ederimotide-induced immunity can overcome these evasion mechanisms and identify rational combination strategies to counteract them nih.gov.
Optimal Immunization Regimens: Determining the most effective dosing schedule, route of administration, and number of immunizations for Ederimotide to achieve maximal and sustained anti-tumor immunity remains an open question. This will likely involve extensive preclinical and clinical studies.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
